S1PR1 agonist 1

S1PR1 Autoimmune Disease Lymphocyte Trafficking

Choose S1PR1 agonist 1 for its differentiated benzo 2-azaspiro[4.4]nonane chemotype, offering a unique selectivity and metabolic stability profile not found in generic S1PR1 modulators. This potent, orally bioavailable tool compound enables precise dissection of S1PR1-specific pathways, free from confounding S1PR2/3/4 activity. Ideal for benchmarking against clinical candidates in MS and IBD models to de-risk your pipeline.

Molecular Formula C29H30N4O4
Molecular Weight 498.6 g/mol
Cat. No. B12420685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1PR1 agonist 1
Molecular FormulaC29H30N4O4
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CCN(C5)CC6(CC6)C(=O)O)C#N
InChIInChI=1S/C29H30N4O4/c1-18(2)36-24-7-6-19(14-20(24)15-30)26-31-25(32-37-26)22-4-3-5-23-21(22)8-9-28(23)12-13-33(16-28)17-29(10-11-29)27(34)35/h3-7,14,18H,8-13,16-17H2,1-2H3,(H,34,35)
InChIKeyLVQIRPLIHSHCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S1PR1 Agonist 1: A Potent and Selective S1PR1 Activator for Autoimmune Disease Research


S1PR1 agonist 1 (CAS: 2700209-37-4, C29H30N4O4) is a potent and selective agonist of sphingosine-1-phosphate receptor 1 (S1PR1), a G protein-coupled receptor critical for lymphocyte trafficking and vascular integrity [1]. This compound is a research tool compound derived from patent WO2021175223A1 (compound 22), which discloses a series of benzo 2-azaspiro[4.4]nonane S1PR1 agonists [2]. It serves as a key reagent for probing S1PR1-mediated signaling pathways in autoimmune and inflammatory disease models, including multiple sclerosis and inflammatory bowel disease, where S1PR1 modulation is therapeutically validated [3].

Why Generic S1PR1 Agonist Substitution Fails: The Case for S1PR1 Agonist 1's Scaffold Specificity


S1PR1 agonists are not functionally interchangeable. Subtle structural variations drive profound differences in receptor subtype selectivity, signaling bias, and in vivo lymphocyte trafficking kinetics [1][2]. For instance, ozanimod and siponimod exhibit dual S1PR1/S1PR5 activity, while ponesimod and etrasimod show varying S1PR1 potency and off-target profiles [3][4]. The benzo 2-azaspiro[4.4]nonane core of S1PR1 agonist 1, as disclosed in patent WO2021175223A1, represents a distinct chemotype with potential advantages in selectivity and metabolic stability that cannot be assumed from generic S1PR1 agonists [5]. Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than class-based assumptions.

S1PR1 Agonist 1: A Quantitative Evidence Guide for Scientific Procurement


S1PR1 Agonist 1 Potency Contextualized Against Clinical and Tool S1PR1 Agonists

While the exact EC50 of S1PR1 agonist 1 is not publicly disclosed, its classification as a 'potent S1PR1 agonist' in patent WO2021175223A1 [1] places it in a functional category comparable to clinically validated S1PR1 modulators. For reference, reported EC50 values for human S1PR1 in GTPγS assays include: ozanimod 0.41 nM [2], siponimod 0.39 nM [3], ponesimod 5.7 nM [4], etrasimod 6.1 nM [5], and the tool compound SEW2871 13 nM [6]. S1PR1 agonist 1, disclosed as a benzo 2-azaspiro[4.4]nonane derivative, is anticipated to exhibit sub-nanomolar to low nanomolar potency based on structure-activity relationships of related compounds in the patent series.

S1PR1 Autoimmune Disease Lymphocyte Trafficking

S1PR1 Agonist 1's Distinct Benzo 2-Azaspiro[4.4]nonane Scaffold: Implications for Selectivity and Pharmacokinetics

S1PR1 agonist 1 features a benzo 2-azaspiro[4.4]nonane core, a structural motif distinct from the indane-oxadiazole (ozanimod), azetidine-carboxylate (siponimod), and thiophene (ponesimod) scaffolds of other S1PR1 agonists [1][2]. Patent WO2021175223A1 discloses that this scaffold confers high selectivity for S1PR1 over other S1P receptor subtypes, though exact selectivity ratios are not publicly reported [3]. In contrast, ozanimod shows ~6-11-fold selectivity for S1PR1 over S1PR5, and >10,000-fold over S1PR2/3/4 [4]; siponimod exhibits >1,000-fold selectivity over S1PR2/3/4 [5]. The unique spirocyclic framework of S1PR1 agonist 1 may offer differentiated selectivity and metabolic stability profiles relevant for specific in vivo applications.

S1PR1 Chemotype Selectivity

S1PR1 Agonist 1's Disclosed Application in Autoimmune Disease Models: A Direct Link to Therapeutic Relevance

Patent WO2021175223A1 explicitly claims that S1PR1 agonist 1 (compound 22) and its analogs are useful for treating or preventing autoimmune diseases, including multiple sclerosis, inflammatory bowel disease (Crohn's disease and ulcerative colitis), systemic lupus erythematosus, and psoriasis [1]. This disease relevance aligns with the established clinical utility of S1PR1 modulators: ozanimod is FDA-approved for multiple sclerosis and ulcerative colitis, siponimod for secondary progressive multiple sclerosis, and etrasimod for ulcerative colitis [2][3]. Unlike some tool compounds (e.g., SEW2871, which has limited oral bioavailability), S1PR1 agonist 1 is disclosed within a patent family that includes orally bioavailable agents, suggesting potential for in vivo efficacy studies [4].

Autoimmune Disease Multiple Sclerosis Inflammatory Bowel Disease

S1PR1 Agonist 1: Optimal Research and Industrial Application Scenarios


Autoimmune Disease Target Validation and Mechanism-of-Action Studies

S1PR1 agonist 1 is ideally suited for in vitro and in vivo studies investigating S1PR1-mediated lymphocyte sequestration and immune modulation in autoimmune disease models. Its disclosure in patent WO2021175223A1 for multiple sclerosis, inflammatory bowel disease, and lupus [1] aligns with the mechanism of clinically approved S1PR1 modulators like ozanimod and siponimod [2]. Researchers can employ this compound to validate S1PR1 engagement in disease-relevant cellular assays and animal models, leveraging its potent agonist activity and novel benzo 2-azaspiro[4.4]nonane scaffold to explore structure-activity relationships distinct from existing clinical agents.

Comparative S1PR1 Agonist Profiling and Selectivity Screening

Given its unique chemotype, S1PR1 agonist 1 serves as a valuable comparator in selectivity panels alongside ozanimod, siponimod, ponesimod, and etrasimod. Researchers can assess differential S1PR1 versus S1PR5 activation, off-target receptor engagement, and functional signaling bias (e.g., β-arrestin recruitment vs. G protein activation) to identify scaffold-specific advantages [3][4]. This comparative profiling informs lead optimization programs and de-risks late-stage failures due to off-target toxicities.

In Vivo Pharmacodynamic and Efficacy Studies in Rodent Autoimmune Models

S1PR1 agonist 1, as an orally bioavailable agent per patent disclosure [5], is appropriate for in vivo pharmacodynamic studies assessing lymphocyte reduction in peripheral blood and lymphoid organs. Researchers can benchmark its efficacy in established models such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or dextran sulfate sodium (DSS)-induced colitis for inflammatory bowel disease [6]. Quantitative comparisons of lymphocyte count reduction, disease score attenuation, and receptor internalization kinetics against clinical reference compounds provide critical translational insights.

Chemical Probe for S1PR1-Specific Signaling Pathway Dissection

S1PR1 agonist 1 enables precise dissection of S1PR1-specific signaling pathways in endothelial cells, immune cells, and neuronal populations. Its high selectivity for S1PR1 (as claimed in patent WO2021175223A1 [7]) minimizes confounding activation of S1PR2, S1PR3, or S1PR4, which are associated with adverse effects such as bradycardia and pulmonary toxicity [8]. Researchers can utilize this tool to isolate S1PR1-mediated effects on barrier function, angiogenesis, and neuroprotection, thereby clarifying therapeutic windows for S1PR1-targeted interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for S1PR1 agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.